molecular formula C10H13ClO2S2 B13213632 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride

Cat. No.: B13213632
M. Wt: 264.8 g/mol
InChI Key: CHNGTLGFINELCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride typically involves the reaction of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The general reaction scheme is as follows:

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonic acid+SOCl23-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride+SO2+HCl\text{3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonic acid+SOCl2​→3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are critical for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride is unique due to the presence of both a sulfanyl group and a sulfonyl chloride group, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts .

Properties

Molecular Formula

C10H13ClO2S2

Molecular Weight

264.8 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H13ClO2S2/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3

InChI Key

CHNGTLGFINELCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCCS(=O)(=O)Cl

Origin of Product

United States

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